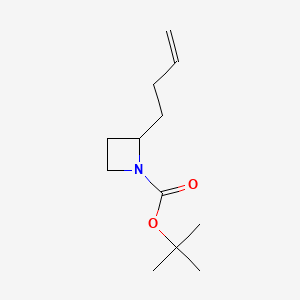
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile is a specialized organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinoxaline core, a boronic ester group, and a cyano group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile typically involves the following steps:
Boronic Acid Formation: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a suitable halide precursor under palladium-catalyzed cross-coupling conditions.
Quinoxaline Synthesis: The boronic acid derivative is then coupled with a quinoxaline derivative under Suzuki-Miyaura cross-coupling conditions.
Cyano Group Introduction:
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques helps in refining the reaction conditions and improving yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other functional groups.
Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are frequently employed to introduce various substituents onto the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and various metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Amines, alcohols, and other nucleophiles.
Coupling Reactions: Palladium catalysts, boronic acids, and halides.
Major Products Formed:
Oxidized derivatives of the quinoxaline core.
Reduced forms of the compound.
Substituted quinoxaline derivatives with various functional groups.
Coupled products with different aryl or alkyl groups.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis as a building block for the construction of complex molecules. Its boronic ester group makes it an excellent candidate for cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile is utilized in the development of bioactive compounds. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow for the modulation of biological pathways and the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its versatility and reactivity make it an essential component in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, further enhancing its biological activity.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Bis(pinacolato)diboron
Uniqueness: 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile stands out due to its quinoxaline core, which provides a rigid and planar structure This structural feature enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic esters
Properties
Molecular Formula |
C15H16BN3O2 |
|---|---|
Molecular Weight |
281.12 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-5-carbonitrile |
InChI |
InChI=1S/C15H16BN3O2/c1-14(2)15(3,4)21-16(20-14)11-6-5-10(9-17)12-13(11)19-8-7-18-12/h5-8H,1-4H3 |
InChI Key |
XSRXZSUFBMOOOH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)C#N)N=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15359980.png)
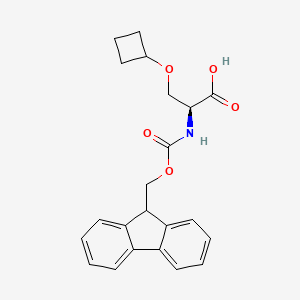
![tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate](/img/structure/B15359984.png)
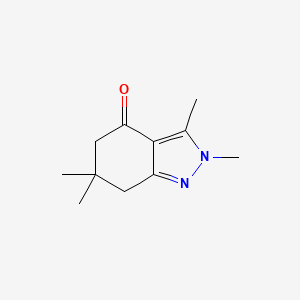

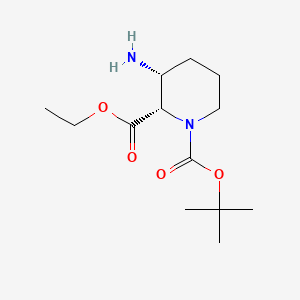
![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)
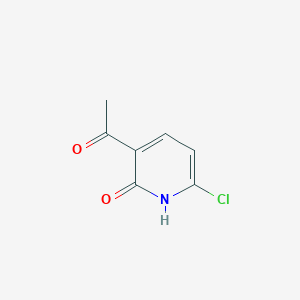

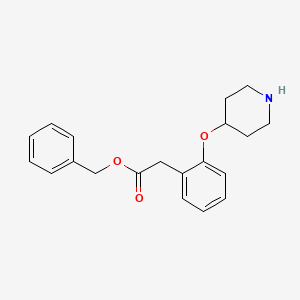
![Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-](/img/structure/B15360038.png)
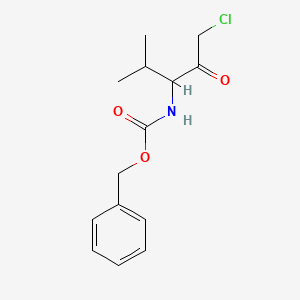
![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)
